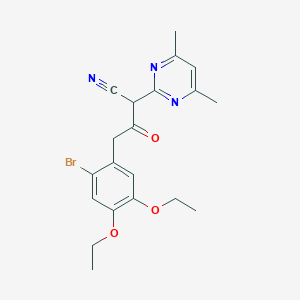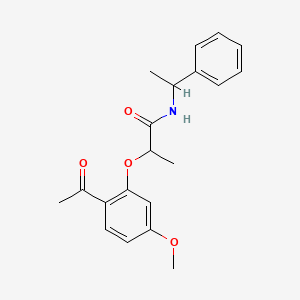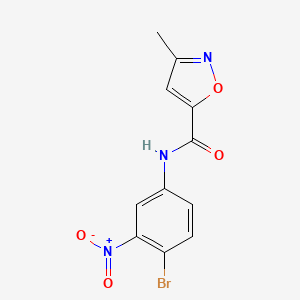
4-(2-Bromo-4,5-diethoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)-3-oxobutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Bromo-4,5-diethoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)-3-oxobutanenitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Wirkmechanismus
The mechanism of action of 4-(2-Bromo-4,5-diethoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)-3-oxobutanenitrile involves the inhibition of specific enzymes. Studies have shown that this compound inhibits the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters such as acetylcholine. This inhibition results in an increase in the levels of these neurotransmitters, which can have various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-Bromo-4,5-diethoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)-3-oxobutanenitrile are diverse and depend on the specific application. In the field of medicinal chemistry, this compound has been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. Studies have shown that this compound exhibits potent anti-tumor activity and can induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease, where it has been shown to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(2-Bromo-4,5-diethoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)-3-oxobutanenitrile in lab experiments include its potent inhibitory activity against specific enzymes, making it a potential candidate for the development of new drugs. Additionally, this compound has been shown to exhibit potent anti-tumor activity and can induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specific reagents and conditions for its synthesis.
Zukünftige Richtungen
There are several future directions for the scientific research related to 4-(2-Bromo-4,5-diethoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)-3-oxobutanenitrile. One potential direction is the further investigation of its potential use in the development of new drugs for the treatment of various diseases. Additionally, this compound has been studied for its potential use in the development of new materials, such as polymers and nanomaterials, and further investigation in this area could lead to the development of new materials with unique properties. Finally, future research could focus on the optimization of the synthesis method for this compound, making it more efficient and cost-effective.
Conclusion:
In conclusion, 4-(2-Bromo-4,5-diethoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)-3-oxobutanenitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. Further research in this area could lead to the development of new drugs and materials with unique properties.
Synthesemethoden
The synthesis of 4-(2-Bromo-4,5-diethoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)-3-oxobutanenitrile involves a series of chemical reactions that require specific reagents and conditions. The first step involves the reaction of 2,4,6-trimethylpyrimidine with ethyl 2-bromo-4,5-diethoxybenzoate in the presence of a base such as potassium carbonate. This results in the formation of 2-(2-bromo-4,5-diethoxyphenyl)-4,6-dimethylpyrimidine. The second step involves the reaction of this intermediate with ethyl cyanoacetate in the presence of a base such as sodium hydride. This results in the formation of the final product, 4-(2-Bromo-4,5-diethoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)-3-oxobutanenitrile.
Wissenschaftliche Forschungsanwendungen
The compound 4-(2-Bromo-4,5-diethoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)-3-oxobutanenitrile has been studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound exhibits potent inhibitory activity against certain enzymes, making it a potential candidate for the development of new drugs. Additionally, this compound has been studied for its potential use in the development of new materials, such as polymers and nanomaterials.
Eigenschaften
IUPAC Name |
4-(2-bromo-4,5-diethoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)-3-oxobutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O3/c1-5-26-18-9-14(16(21)10-19(18)27-6-2)8-17(25)15(11-22)20-23-12(3)7-13(4)24-20/h7,9-10,15H,5-6,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZJDWBEWWSBHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)CC(=O)C(C#N)C2=NC(=CC(=N2)C)C)Br)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromo-4,5-diethoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)-3-oxobutanenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]methanesulfonamide](/img/structure/B7682030.png)
![2-(3-bromo-1-adamantyl)-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B7682033.png)
![1-[4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7682039.png)
![2-[1-[(2,6-Dichlorophenyl)methylsulfonyl]ethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7682058.png)


![(1-Ethoxyspiro[3.3]heptan-3-yl) 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7682085.png)

![1-[2-[4-(1H-benzimidazol-2-yl)piperazine-1-carbonyl]phenyl]ethanone](/img/structure/B7682119.png)

![N-[cyclopropyl-(5-methyl-1,3-thiazol-2-yl)methyl]-4-methoxy-2,3-dihydro-1H-inden-1-amine](/img/structure/B7682132.png)
![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-1-(2-phenylethyl)pyrrolidin-3-amine](/img/structure/B7682140.png)
![4-(2,2-difluoroethyl)-N-[3-[ethyl(methyl)amino]phenyl]-1,4-diazepane-1-carboxamide](/img/structure/B7682142.png)
![[5-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-yl]-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]methanone](/img/structure/B7682149.png)